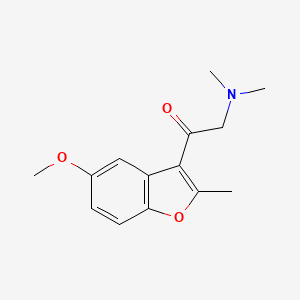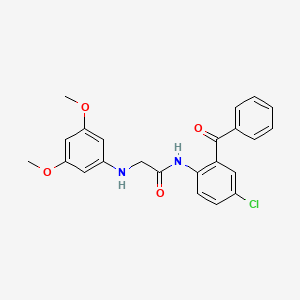![molecular formula C32H22N6OS2 B10871441 1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10871441.png)
1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide: benzothiazole , is an aromatic heterocyclic compound with the chemical formula C19H13N5OS. It is colorless and slightly viscous. While the parent compound, benzothiazole, isn’t widely used, its derivatives find applications in both commercial products and natural contexts .
Preparation Methods
Several synthetic pathways lead to benzothiazole derivatives:
Diazo-coupling: Involves coupling diazonium salts with thioamides.
Knoevenagel condensation: A one-pot three-component reaction using aldehydes, 4-hydroxycoumarin, and 2-mercapto benzothiazole.
Biginelli reaction: Combines aldehydes, urea, and thiourea.
Molecular hybridization techniques: Combining fragments from different molecules.
Microwave irradiation: Accelerates reactions.
One-pot multicomponent reactions: Efficiently generate benzothiazole derivatives.
Chemical Reactions Analysis
Benzothiazole undergoes various reactions:
Oxidation: Forms sulfoxides or sulfones.
Reduction: Yields thiazolines or thiazolidines.
Substitution: Halogenation or nucleophilic substitution. Common reagents include thionyl chloride, sodium hydride, and various halogens. Major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for drug discovery.
Biology: Studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigating its potential as an anti-tubercular agent.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The precise mechanism of benzothiazole’s effects varies. It may target specific enzymes or pathways, affecting cellular processes.
Comparison with Similar Compounds
While benzothiazole itself isn’t widely used, its derivatives are unique due to their diverse applications. Similar compounds include other heterocyclic molecules like benzimidazole and benzoxazole.
Properties
Molecular Formula |
C32H22N6OS2 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C32H22N6OS2/c1-3-10-21(11-4-1)27-28-30(37(18-23-14-9-17-39-23)29(27)22-12-5-2-6-13-22)33-20-38-31(28)35-26(36-38)19-40-32-34-24-15-7-8-16-25(24)41-32/h1-17,20H,18-19H2 |
InChI Key |
AXXVEJXONHEQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)CC7=CC=CO7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Furylmethyl)-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10871358.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10871360.png)
![7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871366.png)
![N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10871375.png)
![2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione](/img/structure/B10871376.png)


![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10871383.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871395.png)
![7-(4-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10871408.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10871412.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871426.png)
![2-(2-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10871427.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10871436.png)
